molecular formula C12H13NO2 B3376818 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile CAS No. 124276-97-7

1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile

Cat. No.: B3376818
CAS No.: 124276-97-7
M. Wt: 203.24 g/mol
InChI Key: XCYWJDMZLIYLOV-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C12H13NO2. It is a derivative of cyclopropanecarbonitrile, where the cyclopropane ring is substituted with a 3,5-dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile typically involves the reaction of 3,5-dimethoxybenzyl chloride with cyclopropanecarbonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the nitrile group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution at the methoxy groups.

Major Products Formed

    Oxidation: 3,5-Dimethoxybenzoic acid.

    Reduction: 1-(3,5-Dimethoxyphenyl)cyclopropanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrile and methoxy groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile: Similar structure but with methoxy groups at the 3 and 4 positions.

    1-(3,5-Dimethoxyphenyl)acetonitrile: Similar structure but with an acetonitrile group instead of a cyclopropanecarbonitrile group.

Uniqueness

1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile is unique due to the presence of the cyclopropane ring, which imparts rigidity and distinct chemical properties compared to its analogs. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-14-10-5-9(6-11(7-10)15-2)12(8-13)3-4-12/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYWJDMZLIYLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2(CC2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801244162
Record name 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801244162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124276-97-7
Record name 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124276-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801244162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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